molecular formula C22H21BrN2O2 B3555229 N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide

N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide

Cat. No.: B3555229
M. Wt: 425.3 g/mol
InChI Key: PDAXIKPVKZUIKK-UHFFFAOYSA-N
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Description

“N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide” is an organic compound that belongs to the class of amides. This compound features a complex structure with an aniline group, a brominated phenyl ring, and an acetamide moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide” typically involves multiple steps:

    Formation of the aniline derivative: This can be achieved by nitration of a suitable precursor followed by reduction.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Coupling Reaction: The brominated phenyl derivative is then coupled with an ethyl group through a Friedel-Crafts alkylation.

    Amidation: Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine is a common reaction.

    Substitution: The bromine atom can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

“N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide” may have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of “N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of the aniline and brominated phenyl groups suggests potential interactions with aromatic binding sites in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-anilinophenyl)-2-(2-chloro-4-ethylphenoxy)acetamide
  • N-(4-anilinophenyl)-2-(2-fluoro-4-ethylphenoxy)acetamide
  • N-(4-anilinophenyl)-2-(2-iodo-4-ethylphenoxy)acetamide

Uniqueness

“N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2/c1-2-16-8-13-21(20(23)14-16)27-15-22(26)25-19-11-9-18(10-12-19)24-17-6-4-3-5-7-17/h3-14,24H,2,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAXIKPVKZUIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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